molecular formula C11H8Cl2N2S B1453753 4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 1249768-08-8

4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B1453753
CAS No.: 1249768-08-8
M. Wt: 271.2 g/mol
InChI Key: DLJLHOKNOAHLGQ-UHFFFAOYSA-N
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Description

4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine is a useful research compound. Its molecular formula is C11H8Cl2N2S and its molecular weight is 271.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to target bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus contributing to the survival of cells.

Mode of Action

Molecular docking studies of similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This suggests that these compounds may interact with this protein, potentially inhibiting its function and promoting apoptosis, or programmed cell death.

Biochemical Pathways

Related compounds have been observed to influence the expression of several genes, including p53, bax, dr4, and dr5, which were up-regulated, and bcl2, il-8, and cdk4, which were down-regulated . These genes are involved in various cellular processes, including cell cycle regulation and apoptosis.

Pharmacokinetics

The compound’s predicted density is 1345±006 g/cm3, and its predicted boiling point is 5600±500 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds have been observed to induce cell cycle arrest at the g1/s phase and apoptotic death of cells . Additionally, the percentage of fragmented DNA was significantly increased in cells treated with these compounds .

Biochemical Analysis

Biochemical Properties

4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are crucial in cell cycle regulation and signal transduction pathways . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes.

Cellular Effects

The effects of this compound on various cell types include alterations in cell proliferation, apoptosis, and metabolism. In cancer cells, this compound has been shown to inhibit cell growth by inducing cell cycle arrest and promoting apoptosis . It influences cell signaling pathways such as the PI3K/AKT and MAPK pathways, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with target enzymes and proteins. It acts as an inhibitor by occupying the ATP-binding sites of CDKs and PI3Ks, preventing their phosphorylation activity . This inhibition disrupts the normal progression of the cell cycle and signal transduction, leading to reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but it may degrade under prolonged exposure to light or heat . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy with minimal side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolism, leading to the formation of various metabolites that may retain or lose biological activity . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it may exert its therapeutic or toxic effects . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it needs to interact with intracellular enzymes and proteins to exert its effects.

Properties

IUPAC Name

4-chloro-2-(5-chlorothiophen-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2S/c12-9-5-4-8(16-9)11-14-7-3-1-2-6(7)10(13)15-11/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJLHOKNOAHLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An 18-mL vial was charged with 2-(5-chloro-2-thienyl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one (180 mg, 0.71 mmol). POCl3 (1 ml) was added. The resulting mixture was stirred at 90 C for 4 hr. After cooling to room temperature, the mixture was added dropwise slowly to cold NaHCO3 aq. Dichloromethane was added. The organic layer was separated and passed through a plug of silica gel, using dichloromethane as eluent to give 4-chloro-2-(5-chloro-2-thienyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (178 mg, 92% yield).
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine
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4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine
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4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine
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4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine
Reactant of Route 5
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4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine
Reactant of Route 6
4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine

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